1-(2-Azidopropan-2-yl)-2-methoxybenzene

Übersicht

Beschreibung

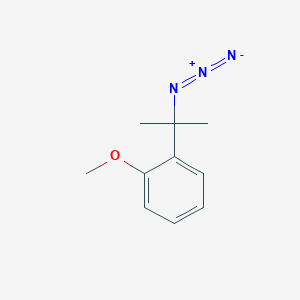

1-(2-Azidopropan-2-yl)-2-methoxybenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-(2-Bromopropan-2-yl)-2-methoxybenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the safety and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Azidopropan-2-yl)-2-methoxybenzene can undergo various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a mixture of water and tert-butanol.

Substitution: Strong nucleophiles such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products:

Reduction: 1-(2-Aminopropan-2-yl)-2-methoxybenzene.

Cycloaddition: 1-(2-(1,2,3-Triazolyl)propan-2-yl)-2-methoxybenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-Azidopropan-2-yl)-2-methoxybenzene is utilized in several key areas:

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its azide functionality allows it to participate in:

- Click Reactions : The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles which are valuable in drug discovery and materials science.

- Functionalization of Biomolecules : It can be used to modify proteins and nucleic acids, enabling the study of biomolecular interactions and functions.

Medicinal Chemistry

Research indicates that compounds containing azide groups often exhibit biological activity:

- Antimicrobial Properties : Similar azide-containing compounds have shown potential antimicrobial effects, making this compound a candidate for further investigation in this area.

- Antitumor Activity : Azides are also explored for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that derivatives of this compound could be evaluated for their efficacy against various cancer cell lines.

Materials Science

The compound's reactivity allows it to be incorporated into polymer systems:

- Synthesis of Functional Polymers : By utilizing its azide group, researchers can create polymers with specific functionalities, enhancing material properties for applications in coatings and drug delivery systems.

Data Tables

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(Azidomethyl)-4-fluorobenzene | Antimicrobial | [PMC9147796] |

| 4-Azidoaniline | Antitumor | [ACS Publications] |

| 1-(Azidoethyl)-2-nitrobenzene | Cytotoxicity | [RSC] |

Case Study 1: In Vitro Evaluation

In vitro studies have demonstrated that azide derivatives can inhibit key enzymes involved in tumor progression. For instance, related compounds were tested for their IC50 values against specific kinases:

| Compound Name | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | JAK2 | 23 |

| Compound B | FLT3 | 22 |

| Compound C | CDK1 | 34 |

These findings suggest that similar evaluations for this compound could yield significant insights into its potential therapeutic applications.

Case Study 2: Polymer Synthesis

Research has shown that incorporating azide groups into polymer backbones enhances their functionality. For example, polymers synthesized using azides have demonstrated improved drug delivery capabilities due to their ability to release therapeutic agents in response to specific stimuli.

Wirkmechanismus

The mechanism of action of 1-(2-Azidopropan-2-yl)-2-methoxybenzene largely depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azide group reacts with alkynes to form triazoles through a concerted mechanism facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it valuable for bioconjugation and material science applications.

Vergleich Mit ähnlichen Verbindungen

1-(2-Azidopropan-2-yl)benzene: Lacks the methoxy group, which can affect its reactivity and solubility.

2-Azido-1-methoxybenzene: The azide group is directly attached to the benzene ring, leading to different chemical behavior.

1-(2-Azidopropan-2-yl)-4-methoxybenzene: The methoxy group is in the para position, which can influence the electronic properties of the compound.

Uniqueness: 1-(2-Azidopropan-2-yl)-2-methoxybenzene is unique due to the specific positioning of the azide and methoxy groups, which can influence its reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and applications in various fields.

Biologische Aktivität

1-(2-Azidopropan-2-yl)-2-methoxybenzene, also known as a derivative of azide compounds, has garnered attention in medicinal chemistry due to its potential biological activities. Azides are known for their versatility in synthetic organic chemistry and their applications in biological systems, particularly in drug design and development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 192.22 g/mol

The presence of the azide functional group (-N₃) is significant, as it can undergo various reactions, including cycloaddition and nucleophilic substitution, making it a valuable building block in pharmaceutical chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, primarily through its interactions with various biological targets. The compound's azide group allows for bioorthogonal reactions, which are reactions that can occur inside living systems without interfering with native biochemical processes.

Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that compounds similar to this compound show moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme involved in regulating pH and fluid balance in various tissues. The inhibition potential was evaluated using an in vitro assay, where several derivatives were synthesized and tested.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 7b | 13.8 ± 0.63 | Most active compound |

| 9e | 18.1 ± 1.31 | Significant activity |

| 9d | 20.7 ± 1.13 | Moderate activity |

| Acetazolamide (Control) | 18.2 ± 0.23 | Standard for comparison |

The structure-activity relationship (SAR) analysis indicated that the presence of polar groups significantly enhances the inhibitory activity against CA-II by facilitating better binding interactions with the enzyme's active site .

Molecular docking studies revealed that the most active compounds bind effectively to the active site of CA-II, forming multiple interactions such as hydrogen bonds and metallic bonds with key residues like Thr199 and Zn²⁺ ions. This binding stabilizes the enzyme-inhibitor complex, leading to reduced enzymatic activity .

Case Studies

A case study involving a series of triazole analogs demonstrated the potential of azide-containing compounds in drug discovery. These studies highlighted how modifications to the azide group could lead to enhanced biological properties, including improved selectivity and potency against specific targets .

Eigenschaften

IUPAC Name |

1-(2-azidopropan-2-yl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2,12-13-11)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFVSIIMSTLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.